![molecular formula C20H16ClFN2O2 B2831998 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol CAS No. 341967-49-5](/img/structure/B2831998.png)
2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol is a synthetic organic compound that features a complex aromatic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzyl Intermediate: The initial step involves the chlorination and fluorination of benzyl compounds under controlled conditions.
Iminomethylation: The intermediate is then subjected to iminomethylation using pyridinylmethylamine under acidic or basic conditions.
Final Coupling: The final step involves coupling the iminomethylated intermediate with a dihydroxybenzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced aromatic rings or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action for 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol
- 2-(2-Fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol
Uniqueness
The presence of both chloro and fluoro substituents on the benzyl ring imparts unique electronic properties to the compound, potentially enhancing its reactivity and specificity in various applications compared to similar compounds.
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-(pyridin-4-ylmethyliminomethyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c21-17-2-1-3-18(22)15(17)10-16-19(25)5-4-14(20(16)26)12-24-11-13-6-8-23-9-7-13/h1-9,12,25-26H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZLIGBUWXRHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=NCC3=CC=NC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
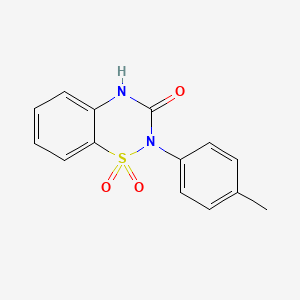

![methyl 4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}benzoate](/img/structure/B2831918.png)
![N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B2831919.png)
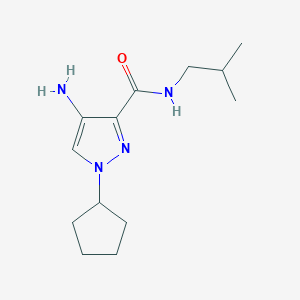
![3-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole](/img/structure/B2831921.png)
![(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2831923.png)
![1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2831924.png)
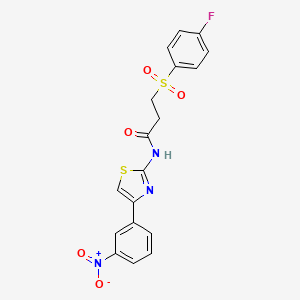
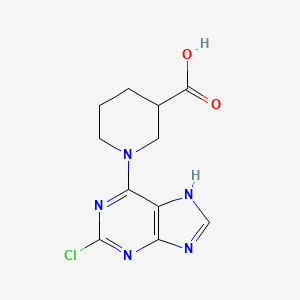
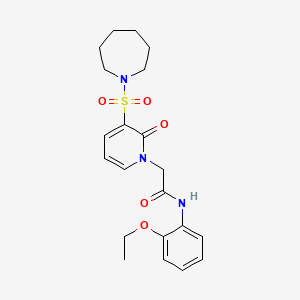
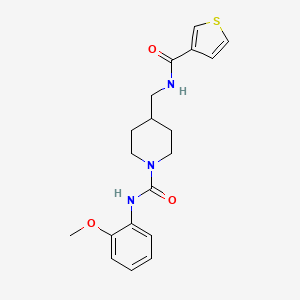
![(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2831935.png)
![[3-[(Pyridin-4-yl)thio]phenyl]methanol](/img/structure/B2831938.png)
